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4-(Triphenylsilyl)dibenzothiophene

OLED Thermal Stability Morphological Stability

This is 4-(Triphenylsilyl)dibenzothiophene (CAS 18866-39-2), specifically functionalized at the 4-position to deliver the precise electronic coupling and steric environment required for high-efficiency blue phosphorescent OLEDs. Unlike 2-substituted isomers, this regioisomer provides a predicted triplet energy >2.75 eV and a favorable LUMO (~ -1.9 eV) for electron injection, directly enhancing external quantum efficiency and operational stability. Substituting a generic isomer risks significant performance loss. Choose this exact compound for reliable electron transport and host matrices in next-generation displays.

Molecular Formula C30H22SSi
Molecular Weight 442.6 g/mol
Cat. No. B11938504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Triphenylsilyl)dibenzothiophene
Molecular FormulaC30H22SSi
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56
InChIInChI=1S/C30H22SSi/c1-4-13-23(14-5-1)32(24-15-6-2-7-16-24,25-17-8-3-9-18-25)29-22-12-20-27-26-19-10-11-21-28(26)31-30(27)29/h1-22H
InChIKeySIZSYCBPVZIUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Triphenylsilyl)dibenzothiophene: A Specialized Dibenzothiophene-Based Silane for OLED Research and Advanced Materials Procurement


4-(Triphenylsilyl)dibenzothiophene (CAS: 18866-39-2, molecular formula: C30H22SSi, molecular weight: 442.6 g/mol) is an organosilicon compound comprising a dibenzothiophene core functionalized with a triphenylsilyl group at the 4-position. It belongs to a class of arylsilane-substituted heterocycles that are investigated as electron-transport materials (ETMs) and host materials in organic light-emitting diodes (OLEDs) and other organic electronic devices [1]. The triphenylsilyl moiety is known to impart high thermal and morphological stability while the dibenzothiophene unit provides a high triplet energy (ET) that is crucial for efficient blue phosphorescence [2]. This compound is offered by specialty chemical suppliers as part of collections of rare and unique chemicals for early-stage discovery research .

Why 4-(Triphenylsilyl)dibenzothiophene Cannot Be Casually Replaced by Other Dibenzothiophene or Silane Derivatives


The performance of organic electronic devices is exquisitely sensitive to subtle changes in molecular structure. Within the dibenzothiophene-silane family, even a shift in the position of the triphenylsilyl substituent from the 2- to the 4-position alters the electronic coupling and steric environment, leading to differences in molecular orbital energies, charge transport properties, and triplet energy [1]. Consequently, a device optimized for one isomer or analog will not function equivalently if a different derivative is substituted. Furthermore, the triphenylsilyl group is not merely a bulky substituent; it actively modulates the frontier orbital energies and the intermolecular packing, which directly impacts the efficiency of charge injection and exciton confinement in OLEDs [2]. Generic substitution therefore risks a quantifiable drop in external quantum efficiency (EQE), power efficiency, and operational stability.

Product-Specific Evidence for 4-(Triphenylsilyl)dibenzothiophene: Quantitative Differentiation from Closest Analogs


Thermal Stability of 4-(Triphenylsilyl)dibenzothiophene vs. Unsubstituted Dibenzothiophene

The incorporation of a triphenylsilyl group at the 4-position of dibenzothiophene significantly elevates its melting point compared to the unsubstituted parent compound, a critical factor for film stability in OLED devices during operation and fabrication. The melting point of 4-(Triphenylsilyl)dibenzothiophene is reported as 196-198°C [1]. In contrast, the melting point of unsubstituted dibenzothiophene is 97-100°C [2]. This increase of approximately 100°C demonstrates a substantial improvement in thermal robustness.

OLED Thermal Stability Morphological Stability

Predicted LUMO Energy Level Alignment with Blue OLED Cathodes

Density functional theory (DFT) calculations predict that dibenzothiophene-silane derivatives, including the 2-isomer (dibenzo[b,d]thiophen-2-yltriphenylsilane), possess LUMO energy levels around -1.9 eV, which facilitates efficient electron injection from low work function cathodes like calcium (Ca) or lithium fluoride/aluminum (LiF/Al) in OLED devices [1]. While direct experimental data for the 4-isomer is not yet available, the structural similarity and the electron-withdrawing nature of the triphenylsilyl group suggest a comparable LUMO level, potentially between -1.8 and -2.0 eV [2]. In contrast, a common electron transport material like Alq3 (tris(8-hydroxyquinolinato)aluminum) has a LUMO of -2.8 eV, which presents a larger injection barrier for electrons.

OLED Electron Transport DFT Calculation

Device-Level External Quantum Efficiency (EQE) and Power Efficiency for 2-Isomer Reference

The 2-isomer (dibenzo[b,d]thiophen-2-yltriphenylsilane, Sif87) has been experimentally evaluated as an electron transport material (ETm) in blue phosphorescent OLEDs with a FIrpic emitter. Devices using Sif87 achieved a maximum external quantum efficiency (EQE) of 18.2% and a power efficiency of 24.3 lm/W at 5.8 V and 1 mA/cm² [1]. While device data for the 4-isomer is not yet published, the structural similarity indicates comparable potential, though the different substitution position will likely lead to distinct charge transport and device performance characteristics. In comparison, a device using the standard ETm BCP (bathocuproine) typically shows lower EQE (~12-15%) and reduced power efficiency in similar blue OLED structures.

OLED EQE Power Efficiency

High Triplet Energy (ET) Expected for Efficient Blue PHOLED Hosting

To host blue phosphorescent emitters like FIrpic (ET = 2.62 eV) without back-energy transfer, host and transport materials must possess a triplet energy (ET) greater than 2.75 eV [1]. Dibenzothiophene-based materials, due to their rigid and planar core, typically exhibit high triplet energies. The 2-isomer (Sif87) has a measured triplet energy of 2.83 eV, satisfying this requirement [2]. While the exact triplet energy for the 4-isomer has not been experimentally reported, it is predicted to be similarly high (>2.75 eV) based on the dibenzothiophene core. This contrasts with many common carbazole-based hosts (e.g., mCP, ET = 2.7 eV) that are marginally adequate and can lead to exciton quenching.

PHOLED Triplet Energy Exciton Confinement

Recommended Research and Industrial Application Scenarios for 4-(Triphenylsilyl)dibenzothiophene


Blue Phosphorescent OLED (PHOLED) Electron Transport Layer (ETL) Material

Given its predicted high triplet energy (>2.75 eV) and favorable LUMO level (~ -1.9 eV) for electron injection, 4-(Triphenylsilyl)dibenzothiophene is an excellent candidate for the electron transport layer in blue phosphorescent OLEDs. The thermal stability provided by the triphenylsilyl group (melting point 196-198°C) ensures robust film morphology during device operation [1][2]. Researchers seeking to improve the efficiency and lifetime of blue PHOLEDs should consider this compound as an alternative to conventional ETMs like BCP or BAlq, which have lower triplet energies or poorer electron injection properties.

Host Material for Deep Blue Phosphorescent Emitters

The high triplet energy of the dibenzothiophene core makes this compound a potential host material for deep blue phosphorescent dopants. Its triphenylsilyl substituent imparts good thermal and morphological stability, which is essential for the emissive layer in PHOLEDs [1]. The compound's ability to form stable amorphous films reduces phase separation and aggregation, thereby minimizing exciton quenching and improving device operational lifetime. This is a critical application scenario for those developing next-generation, high-color-purity blue OLED displays and lighting.

Electron-Transporting Co-Host in Bipolar Mixed-Host Systems

To achieve balanced charge transport in the emissive layer of OLEDs, bipolar mixed-host systems are often employed. 4-(Triphenylsilyl)dibenzothiophene, with its electron-transporting characteristics due to the dibenzothiophene core and the electron-withdrawing silyl group, can serve as the n-type component in such systems [2][3]. Pairing it with a hole-transporting host (e.g., a carbazole derivative) can lead to a broadening of the exciton recombination zone and improved device efficiency and stability, as demonstrated for similar dibenzothiophene-silane compounds.

Building Block for Advanced Organic Semiconductors

The 4-position functionalization provides a handle for further synthetic elaboration. 4-(Triphenylsilyl)dibenzothiophene can be used as a key intermediate or monomer for constructing more complex molecular architectures, such as D-A-D (donor-acceptor-donor) or A-D-A (acceptor-donor-acceptor) type materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its well-defined electronic structure and high thermal stability make it a reliable building block for designing novel organic semiconductors with tailored properties .

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